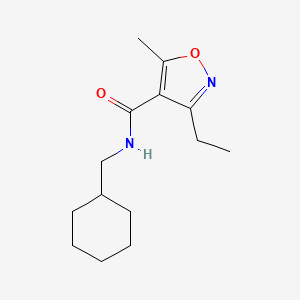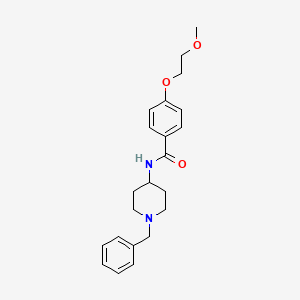![molecular formula C20H28N2O2 B4623939 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-ethylpiperidine](/img/structure/B4623939.png)
1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-ethylpiperidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-[(1-Benzoyl-4-piperidinyl)carbonyl]-2-ethylpiperidine and related derivatives involves complex organic reactions. For instance, derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized and evaluated for their activity, showcasing the importance of substituents on the piperidine nitrogen atom in enhancing pharmacological activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular and crystal structures of related piperidine derivatives have been determined by X-ray diffraction analysis. These structures highlight the role of intramolecular and intermolecular hydrogen bonds in determining the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000). Such structural insights are crucial for understanding the compound's chemical reactivity and interaction capabilities.
Chemical Reactions and Properties
Piperidine derivatives exhibit a wide range of chemical reactions, including nucleophilic substitutions and ring closure reactions that are pivotal for the synthesis of complex molecules with potential pharmacological activities. For example, the benzylation of piperidines indicates preferential equatorial attack, highlighting stereospecific interactions and reactivity patterns (Carruthers et al., 1973).
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibitors for Alzheimer's Disease
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been studied for their potential in inhibiting acetylcholinesterase (AChE), a key enzyme responsible for the breakdown of the neurotransmitter acetylcholine. These compounds could alleviate memory deficits in Alzheimer's Disease patients by enhancing cholinergic transmission. Comparative molecular field analysis (CoMFA) has been employed to examine the inhibitory activities, revealing the importance of steric and electronic factors in modulating biochemical activity (Tong et al., 1996). Another study synthesized a potent anti-AChE compound, highlighting the role of the nitrogen atom in the piperidine ring for increased activity (Sugimoto et al., 1990).
Sigma Receptor Ligands
Research into N-arylmethyl(1-benzyl) and N-aroyl(1-benzoyl) 4-(4-fluoromethylphenoxymethyl)piperidines has targeted the development of sigma receptor ligands. These compounds are analogs of the potent sigma-1 ligand [18F]-FPS, offering potential in imaging and therapeutic applications due to their binding and transport profiles. The synthesis process and structural analysis have contributed to understanding the interactions with sigma receptors (Jwad et al., 2019).
Antidementia Agents
Novel piperidine derivatives have also been evaluated for their role as antidementia agents. Modifications to the benzamide moiety and the introduction of alkyl or phenyl groups have significantly enhanced anti-AChE activity. These modifications suggest a pathway for developing more effective treatments for dementia-related conditions (Sugimoto et al., 1990).
Parkinson's Disease Therapy
1-Alkyl-4,4-diphenylpiperidines have shown marked antagonistic activity against tremorine and reserpine-induced pathological states in mice, indicating their potential in Parkinson's disease therapy. The study of these compounds offers insights into the structure-activity relationship, aiding in the design of new therapeutic agents (Schaefer et al., 1984).
Antimicrobial and Antioxidant Potential
Further investigations into piperidine derivatives have uncovered their antimicrobial and antioxidant potential. Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters have been synthesized, displaying significant efficacy in biological assays. These findings open avenues for the development of new antimicrobial and antioxidant agents (Harini et al., 2014).
Eigenschaften
IUPAC Name |
(1-benzoylpiperidin-4-yl)-(2-ethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-2-18-10-6-7-13-22(18)20(24)17-11-14-21(15-12-17)19(23)16-8-4-3-5-9-16/h3-5,8-9,17-18H,2,6-7,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSDYQXNOSAYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzoylpiperidin-4-yl)-(2-ethylpiperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide](/img/structure/B4623874.png)
![3-[(4-bromobenzyl)thio]-5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4623875.png)
![(2,4-dimethoxy-3-methylbenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4623893.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-thiophenecarboxylate](/img/structure/B4623897.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(9H-xanthen-9-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4623932.png)
![ethyl {[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}(oxo)acetate](/img/structure/B4623933.png)
![ethyl 5-acetyl-4-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4623949.png)
